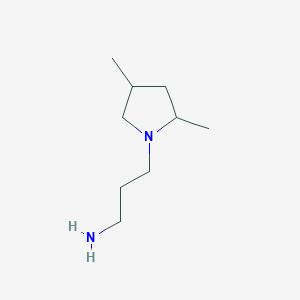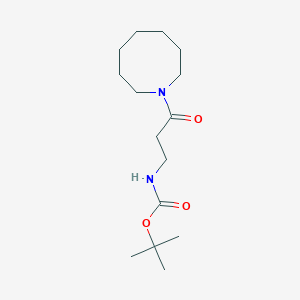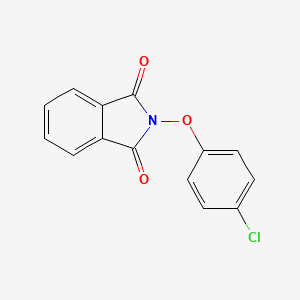
2-(4-Chlorophenoxy)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenoxy)isoindoline-1,3-dione is an organic compound belonging to the class of phthalimides Phthalimides are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenoxy)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 4-chlorophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures a consistent and high yield of the compound while minimizing the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Chlorophenoxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: Reduction of this compound can lead to the formation of corresponding amines or alcohols.
Oxidation Reactions: Oxidation of the compound can yield various oxidized derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.
Major Products Formed: The major products formed from these reactions include substituted phthalimides, amines, alcohols, and various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenoxy)isoindoline-1,3-dione has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenoxy)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells . The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being used .
Vergleich Mit ähnlichen Verbindungen
Phthalimide: A parent compound with similar structural features but lacks the chlorophenoxy group.
Naphthalimide: A related compound with a naphthalene ring instead of a benzene ring, exhibiting different chemical and biological properties.
Uniqueness: 2-(4-Chlorophenoxy)isoindoline-1,3-dione is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical reactivity and biological activity compared to other phthalimide derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C14H8ClNO3 |
|---|---|
Molekulargewicht |
273.67 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C14H8ClNO3/c15-9-5-7-10(8-6-9)19-16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H |
InChI-Schlüssel |
YUZOGNQSVZOYJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
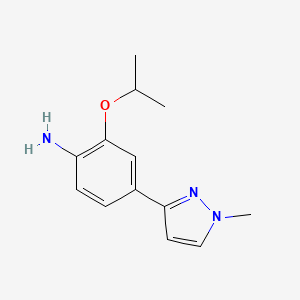
![5-[(Quinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8579659.png)

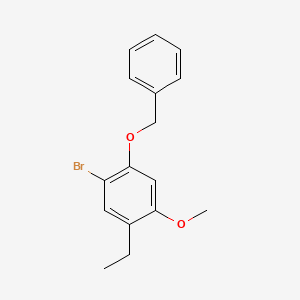
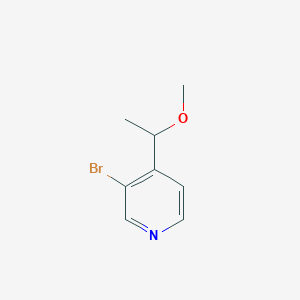
![2'-[2-(1-Methyl-2-piperidyl)ethyl]-p-toluanilide](/img/structure/B8579713.png)
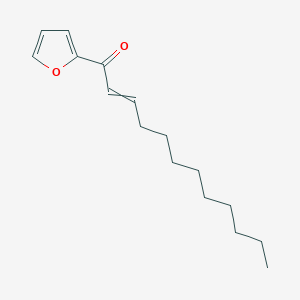

![6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridine-3-carbonitrile](/img/structure/B8579733.png)
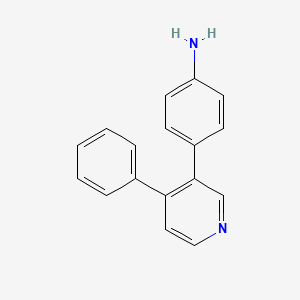
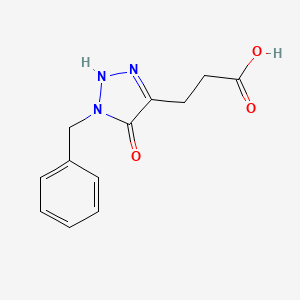
![6-[(4-Chlorophenoxy)methyl]-4-phenylmorpholin-2-one](/img/structure/B8579751.png)
